4-(3,4-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
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Overview
Description
4-(3,4-Dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a nitro group, a dimethoxyphenyl group, and a pyrazolopyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 4-(3,4-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,4-dimethoxybenzaldehyde with nitroacetone in the presence of a base can yield the desired compound through a series of condensation and cyclization steps. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amine derivatives and substituted pyrazolopyridines.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar compounds to 4-(3,4-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione include other pyrazolopyridine derivatives such as:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3-(3,4-Dimethoxyphenyl)-1-propanol These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of the nitro group and the pyrazolopyridine core in this compound contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C17H20N4O6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C17H20N4O6/c1-8(2)20-15-13(16(22)19-20)12(14(21(24)25)17(23)18-15)9-5-6-10(26-3)11(7-9)27-4/h5-8,12,14H,1-4H3,(H,18,23)(H,19,22) |
InChI Key |
XIYQAAATJKYBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=C(C=C3)OC)OC)C(=O)N1 |
Origin of Product |
United States |
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